9,11-Dehydro-beta-boswellic acid is a triterpenoid compound derived from the resin of the Boswellia species, particularly Boswellia serrata and Boswellia carterii. This compound is part of a larger class of substances known as boswellic acids, which are recognized for their diverse pharmacological properties. Research has indicated that 9,11-dehydro-beta-boswellic acid exhibits significant anti-inflammatory, anti-cancer, and immunomodulatory activities, making it a subject of interest in both traditional medicine and modern pharmacology.
Source: The primary source of 9,11-dehydro-beta-boswellic acid is the gum resin obtained from Boswellia species. The extraction process typically involves solvent extraction or steam distillation methods to isolate the active compounds from the resin.
Classification: 9,11-Dehydro-beta-boswellic acid belongs to the class of pentacyclic triterpenes. It is structurally related to other boswellic acids and is characterized by its unique double bond configuration at the 9 and 11 positions.
The synthesis of 9,11-dehydro-beta-boswellic acid can be achieved through various methods:
The molecular structure of 9,11-dehydro-beta-boswellic acid can be described as follows:
9,11-Dehydro-beta-boswellic acid participates in various chemical reactions:
These reactions are essential for developing new derivatives with targeted therapeutic applications.
The mechanism of action of 9,11-dehydro-beta-boswellic acid primarily involves:
Research indicates that these mechanisms contribute significantly to its therapeutic effects in various diseases.
Studies have shown that structural modifications can significantly enhance or diminish the biological activities of boswellic acids, including their anti-cancer effects.
9,11-Dehydro-beta-boswellic acid has several scientific uses:
The ongoing research into its mechanisms and applications continues to reveal new therapeutic potentials for this compound in modern medicine.
Olibanum (frankincense), the resinous exudate from Boswellia trees, has been employed for millennia across Ayurvedic, Unani, Middle Eastern, and African traditional medicine systems. Historical texts document its use for treating inflammatory conditions (arthritis, asthma), gastrointestinal disorders (ulcerative colitis), wounds, and microbial infections [1] [2]. The therapeutic reputation of frankincense is primarily attributed to its pentacyclic triterpenoid constituents, collectively termed boswellic acids (BAs). These bioactive molecules were first isolated in the mid-20th century, marking the transition from traditional remedy to scientifically studied phytopharmaceuticals [1]. Among the ~12 characterized BAs, 9,11-Dehydro-beta-boswellic acid (9,11-DHBA) remains one of the least investigated despite its consistent presence in the resin chemoprofile [1] [4].
9,11-DHBA belongs to the ursane-type triterpenoids within the Boswellia resin complex. It is structurally characterized by a conjugated double bond between C-9 and C-11 within the ring system, distinguishing it from the more extensively studied 11-keto-boswellic acid (KBA) and acetyl-11-keto-β-boswellic acid (AKBA) [1] [4]. Quantitative analyses reveal significant variability in BA composition:
Table 1: Relative Abundance of Key Boswellic Acids in Boswellia serrata Resin [1] [6]
| Boswellic Acid | Concentration Range (mg/g Resin) | Structural Feature |
|---|---|---|
| β-Boswellic Acid (β-BA) | 53.5 - 246.9 | 3α-OH, 12-ene |
| Acetyl-β-Boswellic Acid (Aβ-BA) | 38.4 - 192.9 | 3α-OAc, 12-ene |
| 11-Keto-β-Boswellic Acid (KBA) | 4.48 - 5.81 | 3α-OH, 11-oxo, 12-ene |
| 3-O-Acetyl-11-keto-β-BA (AKBA) | 32.7 - 44.2 | 3α-OAc, 11-oxo, 12-ene |
| 9,11-Dehydro-β-Boswellic Acid | Reported but not fully quantified | 3α-OH, Δ9(11),12-diene |
| Acetyl-9,11-Dehydro-β-BA | Reported but not fully quantified | 3α-OAc, Δ9(11),12-diene |
9,11-DHBA and its acetylated derivative are minor constituents compared to β-BA or AKBA, but their unique diene system suggests distinct chemical reactivity and potential bioactivity [1] [4] [9].
Despite the resurgence in BA research, 9,11-DHBA suffers from significant neglect. Critical knowledge gaps include:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5